1,1'-Thiocarbonyldiimidazole (TCDI, CAS: 6160-65-2) is a highly efficient, solid-state thiocarbonyl transfer agent widely utilized in advanced organic synthesis and pharmaceutical manufacturing. As the sulfur analog of carbonyldiimidazole (CDI), TCDI is the premier reagent for the conversion of alcohols to thiocarbamates and vicinal diols to cyclic thionocarbonates [1]. Its primary procurement value lies in its ability to facilitate complex transformations—such as the Corey-Winter olefin synthesis and Barton-McCombie deoxygenation—under uniquely mild, near-neutral conditions . By offering a stable, easy-to-handle crystalline form, TCDI eliminates the severe logistical, regulatory, and safety burdens associated with traditional liquid thiocarbonyl sources, making it a critical raw material for the scalable synthesis of complex, highly functionalized active pharmaceutical ingredients (APIs) [2].
Generic substitution with traditional thiocarbonyl sources like thiophosgene (CSCl2) or carbon disulfide (CS2) frequently fails in modern scale-up environments due to severe safety, handling, and chemoselectivity issues. Thiophosgene is a highly toxic, corrosive, and volatile liquid that generates stoichiometric amounts of hydrochloric acid (HCl) during reactions, which rapidly degrades acid-sensitive substrates and necessitates the use of strict stoichiometric external bases[1]. Conversely, carbon disulfide is highly flammable, possesses a foul odor, and typically requires harsh conditions or strong alkali bases to drive thiocarbonylation, limiting its functional group tolerance [2]. TCDI overcomes these limitations by operating under near-neutral conditions and releasing innocuous imidazole as a byproduct, which preserves delicate functional groups and drastically simplifies downstream purification, regulatory compliance, and waste management .
TCDI is a stable, crystalline solid with a melting point of 101–103 °C, whereas the primary industrial alternative, thiophosgene, is a highly volatile, toxic, and corrosive red liquid[1]. The solid state of TCDI eliminates the need for specialized toxic gas/liquid containment systems, continuous temperature monitoring during addition, and stringent UN 2927 transport protocols required for thiophosgene [2].
| Evidence Dimension | Physical state and handling requirements |
| Target Compound Data | Solid (mp 101–103 °C), standard solids handling |
| Comparator Or Baseline | Thiophosgene: Volatile liquid, requires specialized toxic containment |
| Quantified Difference | Eliminates toxic liquid handling protocols and associated engineering controls |
| Conditions | Standard laboratory and plant storage/transport conditions |
Procurement teams can significantly reduce engineering control costs, regulatory burdens, and transport hazards by selecting a solid reagent over a highly toxic liquid.
During thiocarbonylation, TCDI displaces two equivalents of imidazole, which acts as a mild, easily removable byproduct that maintains near-neutral reaction conditions [1]. In contrast, thiophosgene generates two equivalents of highly corrosive hydrochloric acid (HCl), which requires exact stoichiometric addition of external amine bases to prevent the degradation of acid-sensitive functional groups .
| Evidence Dimension | Reaction byproduct and pH impact |
| Target Compound Data | Generates imidazole (mildly basic, neutral conditions) |
| Comparator Or Baseline | Thiophosgene: Generates 2 eq. of corrosive HCl |
| Quantified Difference | Eliminates the generation of strong acids and the need for external acid scavengers |
| Conditions | Thiocarbonylation of alcohols and amines |
Avoiding HCl generation prevents the loss of expensive, acid-sensitive pharmaceutical intermediates, directly improving overall process yield and simplifying downstream washing steps.
For the preparation of cyclic thionocarbonates (Corey-Winter) or imidazolides (Barton-McCombie), TCDI typically achieves complete conversion under mild reflux (e.g., 65 °C in THF or toluene) without harsh additives . When using carbon disulfide (CS2) for similar thiocarbonyl transfers, the reaction often requires strong bases (like NaH) or alkali metals, which can lead to side reactions and lower yields for highly functionalized substrates [1].
| Evidence Dimension | Reaction conditions for thiocarbonyl intermediate formation |
| Target Compound Data | Mild reflux (65 °C), neutral conditions |
| Comparator Or Baseline | CS2: Requires strong bases (e.g., NaH) or high heat |
| Quantified Difference | Enables the use of neutral conditions, preventing base-catalyzed side reactions |
| Conditions | Synthesis of thionocarbonates from diols or secondary alcohols |
The ability to run deoxygenation protocols under neutral conditions ensures high reproducibility and yield when scaling up the synthesis of complex, multi-functionalized APIs.
TCDI is the reagent of choice for converting vicinal diols into cyclic thionocarbonates, the critical first step in the Corey-Winter alkene synthesis. Because TCDI operates under neutral conditions without generating HCl, it is highly preferred over thiophosgene for synthesizing high-strain olefins or processing acid-sensitive, complex natural product intermediates.
In the Barton-McCombie reaction, TCDI is used to convert secondary alcohols into imidazole-1-thiocarbonyl derivatives (imidazolides) prior to radical reduction. The neutral, mild reflux conditions (e.g., 65 °C) provided by TCDI ensure that a wide variety of functional groups remain intact, making it ideal for the late-stage deoxygenation of advanced pharmaceutical compounds and macrolides[1].
For industrial scale-up of thiourea and thiocarbamate-based APIs, TCDI serves as a direct, solid-state replacement for highly toxic thiophosgene. It allows for the coupling of primary and secondary amines under mild conditions, streamlining the workup process by only requiring the removal of water-soluble imidazole, thereby reducing hazardous waste disposal costs .
Irritant